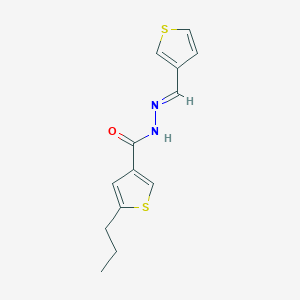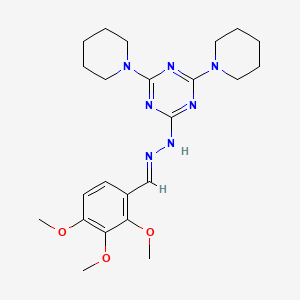![molecular formula C18H25N3O3 B5883707 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5883707.png)
4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate, also known as PAPP, is a compound that has been extensively studied in the field of biochemistry and pharmacology. PAPP is a potent inhibitor of insulin-like growth factor binding protein-4 (IGFBP-4), which is a protein that regulates the bioavailability of insulin-like growth factor-1 (IGF-1). In
Wirkmechanismus
4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate inhibits the binding of IGFBP-4 to IGF-1, which increases the bioavailability of IGF-1. This results in increased signaling through the IGF-1 receptor, which promotes cell growth and proliferation. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has also been shown to promote the degradation of IGFBP-4, which further increases the bioavailability of IGF-1.
Biochemical and Physiological Effects:
4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its effects on IGF-1 signaling, 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to increase the expression of genes involved in glucose metabolism and insulin signaling. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate in lab experiments is its specificity for IGFBP-4. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate does not inhibit the binding of other IGFBPs to IGF-1, which allows for more precise manipulation of the IGF-1 signaling pathway. However, 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate is a relatively new compound, and its long-term effects on animal models and humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate. One area of interest is the use of 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate in the treatment of cancer. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the use of 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate in the treatment of diabetes. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to improve insulin sensitivity in animal models, and further research is needed to determine its potential as a diabetes therapy. Finally, further research is needed to determine the long-term effects of 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate on animal models and humans, as well as its potential for off-target effects.
Synthesemethoden
The synthesis of 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate involves the reaction of 4-aminophenyl-1-piperidinecarboxylic acid with N-(tert-butoxycarbonyl)-1-piperidinecarboxamidine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been extensively studied for its potential use in the treatment of various diseases, including cancer and diabetes. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to inhibit the growth of cancer cells by reducing the bioavailability of IGF-1, which is a growth factor that promotes cell proliferation. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has also been shown to improve insulin sensitivity in diabetic animals by increasing the bioavailability of IGF-1.
Eigenschaften
IUPAC Name |
[4-(piperidine-1-carbonylamino)phenyl] piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-17(20-11-3-1-4-12-20)19-15-7-9-16(10-8-15)24-18(23)21-13-5-2-6-14-21/h7-10H,1-6,11-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUZIFVMMAHJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=C(C=C2)OC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Piperidine-1-carbonylamino)phenyl] piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

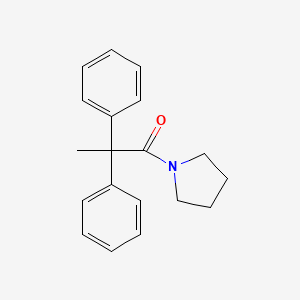
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5883631.png)
![6-chloro-2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5883652.png)

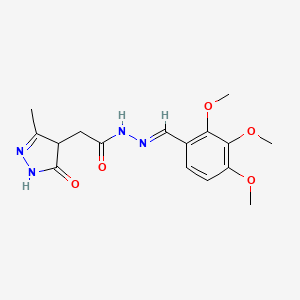

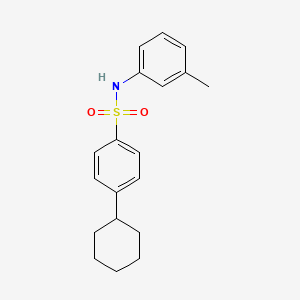
![3-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5883692.png)
![[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5883697.png)
![1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5883698.png)
